molecular formula C7H5FN2S B12946549 7-Fluorobenzo[d]thiazol-6-amine

7-Fluorobenzo[d]thiazol-6-amine

Cat. No.: B12946549
M. Wt: 168.19 g/mol
InChI Key: NPCFGPCZJHQMNN-UHFFFAOYSA-N
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Description

7-Fluorobenzo[d]thiazol-6-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The presence of a fluorine atom at the 7th position and an amine group at the 6th position of the benzothiazole ring imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[d]thiazol-6-amine typically involves the reaction of 2-aminobenzothiazole with fluorinating agents. One common method includes the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures to achieve the desired fluorinated product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzo[d]thiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Fluorobenzo[d]thiazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological targets.

    Medicine: Explored for its anticancer properties, particularly in the development of novel chemotherapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[d]thiazol-6-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C7H5FN2S

Molecular Weight

168.19 g/mol

IUPAC Name

7-fluoro-1,3-benzothiazol-6-amine

InChI

InChI=1S/C7H5FN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2

InChI Key

NPCFGPCZJHQMNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)F)SC=N2

Origin of Product

United States

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